3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxy group, a chloro group, and a nitro group attached to aromatic rings, connected by an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3-chloro-4-methoxyaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Reduction of Nitro Group: 3-Amino-4-methoxyphenyl derivative.
Reduction of Imine Linkage: Corresponding amine.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)methylidene]amine depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-N-[(E)-1-(4-nitrophenyl)methylidene]amine: Similar structure but with the nitro group in a different position.
N-(3-Chloro-4-methoxyphenyl)-N-[(E)-1-(3-aminophenyl)methylidene]amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-[(E)-1-(3-nitrophenyl)methylidene]amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to interesting electronic properties and reactivity patterns.
Properties
Molecular Formula |
C14H11ClN2O3 |
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Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14-6-5-11(8-13(14)15)16-9-10-3-2-4-12(7-10)17(18)19/h2-9H,1H3 |
InChI Key |
HUMUBDZTKWWERD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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